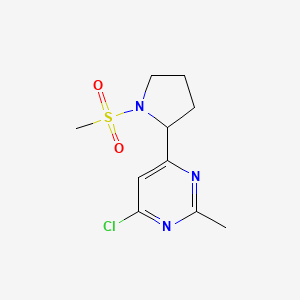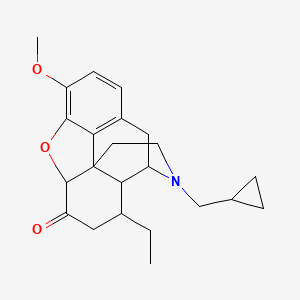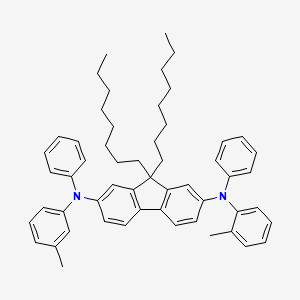
Ciprofloxacin beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciprofloxacin beta-D-glucuronide is a conjugated form of ciprofloxacin, a widely used antibiotic. This compound is formed when ciprofloxacin undergoes glucuronidation, a process where glucuronic acid is added to the molecule. This modification often occurs in the liver and facilitates the excretion of ciprofloxacin from the body. The glucuronide conjugate is less active than the parent drug but plays a crucial role in the drug’s metabolism and elimination.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin beta-D-glucuronide typically involves the enzymatic or chemical conjugation of ciprofloxacin with glucuronic acid. Enzymatic methods use UDP-glucuronosyltransferases (UGTs) to catalyze the reaction under physiological conditions. Chemical synthesis can be achieved by activating glucuronic acid with a coupling agent like carbodiimide and then reacting it with ciprofloxacin under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes where genetically engineered bacteria express UGTs to produce the conjugate. Alternatively, large-scale chemical synthesis can be optimized for higher yields and purity, using advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off by beta-glucuronidase enzymes. This reaction regenerates the active ciprofloxacin molecule.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-glucuronidase at physiological pH and temperature.
Oxidation and Reduction: These reactions are less common for the glucuronide conjugate but can occur under specific conditions.
Major Products:
Hydrolysis Product: Ciprofloxacin and glucuronic acid.
Oxidation/Reduction Products: These are less characterized but may include modified forms of ciprofloxacin.
Scientific Research Applications
Ciprofloxacin beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of ciprofloxacin.
Drug Interaction Studies: Investigating how other drugs affect the glucuronidation and deglucuronidation processes.
Microbial Studies: Understanding the role of beta-glucuronidase-producing bacteria in drug metabolism.
Toxicology: Assessing the impact of glucuronide conjugates on liver and kidney function.
Mechanism of Action
The primary action of ciprofloxacin beta-D-glucuronide is related to its role in drug metabolism. The glucuronide conjugate is an inactive form that facilitates the excretion of ciprofloxacin. Upon hydrolysis by beta-glucuronidase, active ciprofloxacin is released, which then exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Similar Compounds:
- Norfloxacin beta-D-glucuronide
- Levofloxacin beta-D-glucuronide
- Moxifloxacin beta-D-glucuronide
Comparison: this compound is unique due to its specific parent drug, ciprofloxacin, which has a broad spectrum of antibacterial activity. Compared to norfloxacin and levofloxacin glucuronides, this compound may exhibit different pharmacokinetic properties and metabolic stability. Moxifloxacin beta-D-glucuronide, on the other hand, might have a longer half-life due to the parent drug’s pharmacological characteristics.
Properties
Molecular Formula |
C23H26FN3O9 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
6-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33) |
InChI Key |
KHGHUQNIHVSBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)



![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)

![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)
